![molecular formula C7H13NO4S B2705705 Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate CAS No. 2287249-75-4](/img/structure/B2705705.png)
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate, also known as AT-125, is a compound that has gained attention in recent years due to its potential use in scientific research. AT-125 is a thiolane-carboxylate derivative that has been shown to have promising properties in various applications, including as a potential treatment for certain diseases.
Wirkmechanismus
The mechanism of action of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate in lab experiments is its potential as a treatment for cancer. Additionally, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of using Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate. One area of interest is the development of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate as a potential cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate and its effects on various cellular processes. Finally, the synthesis of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate may be optimized to improve its efficiency and yield.
Synthesemethoden
The synthesis of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate involves a multi-step process that begins with the reaction of ethyl acetoacetate with thiourea to form ethyl 2-thioxoimidazolidine-4-carboxylate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 2-chloro-4-(chloroacetyl)imidazolidine-5-carboxylate. Finally, the addition of ammonia and reduction with sodium borohydride yields Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to enhance the effectiveness of certain chemotherapy drugs, such as cisplatin.
Eigenschaften
IUPAC Name |
ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-7(9)5-3-13(10,11)4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZZSAXJEWVQDS-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CS(=O)(=O)C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.